The compound [(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone; (2R,3R)-2,3-dihydroxybutanedioic acid is a complex organic molecule that exhibits significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features that contribute to its potential biological activity.
This compound is classified as a derivative of indole and azetidine structures. Its synthesis and development are closely linked to research on psychoactive substances, particularly those that interact with serotonin receptors. The compound's structural components suggest a potential for various biological activities, including psychoactive effects.
The synthesis of the compound involves several steps that typically include:
Specific synthetic routes may vary but generally involve:
The molecular structure of the compound can be represented as follows:
The complete molecular formula is , indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.
Key structural data includes:
The compound may undergo various chemical reactions such as:
Each reaction type requires specific conditions:
The mechanism of action for this compound likely involves interaction with serotonin receptors, particularly the 5-HT_2A receptor subtype. This interaction can lead to alterations in neurotransmitter release and modulation of mood and perception.
Experimental studies may provide data on binding affinities and efficacy compared to other known psychoactive compounds such as lysergic acid diethylamide (LSD).
Relevant chemical properties include:
This compound holds potential applications in various scientific domains:
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2